![molecular formula C21H31N3O4 B2425623 N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034501-71-6](/img/structure/B2425623.png)
N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O4 and its molecular weight is 389.496. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has been conducted on the synthesis of compounds similar to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring, which is a technique potentially applicable to the synthesis of related compounds (Katoch-Rouse & Horti, 2003).
Dicarboxylic Acid Amides Synthesis : The compound has relevance in the synthesis of dicarboxylic acid amides. A study described the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to N,N'-disubstituted oxamides, a chemical process that could be related to the synthesis of N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Aghekyan et al., 2018).
Biological and Pharmacological Studies
Cannabinoid Receptor Antagonists : Some structurally similar compounds have been studied for their activity as cannabinoid receptor antagonists. These studies explore the structure-activity relationships of pyrazole derivatives, which could provide insights into the pharmacological properties of compounds like N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Lan et al., 1999).
Molecular Interactions with Receptors : Another study focused on the molecular interaction of an antagonist structurally similar to the compound with the CB1 cannabinoid receptor, providing valuable information about the interaction mechanisms that might be relevant to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).
X-Ray Diffraction and Structural Analysis
- X-Ray Powder Diffraction Data : Research involving x-ray powder diffraction of related compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provides insights into the crystal structure that could be extrapolated to similar compounds (Wang et al., 2017).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-2-28-19-5-3-17(4-6-19)23-21(26)20(25)22-15-16-7-11-24(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXPYPMDERUNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide |
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